molecular formula C9H5O4V B089232 Cyclopentadienylvanadium tetracarbonyl CAS No. 12108-04-2

Cyclopentadienylvanadium tetracarbonyl

Cat. No.: B089232
CAS No.: 12108-04-2
M. Wt: 228.07 g/mol
InChI Key: LIFGJKDEFQAOFY-UHFFFAOYSA-N
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Description

Cyclopentadienylvanadium tetracarbonyl is an organovanadium compound with the formula (C₅H₅)V(CO)₄. This orange, diamagnetic solid is the principal cyclopentadienyl carbonyl of vanadium. It is known for its unique structure, which consists of a vanadium atom coordinated to a cyclopentadienyl ligand and four carbonyl ligands, forming a “four-legged piano stool” complex .

Mechanism of Action

Target of Action

Cyclopentadienylvanadium tetracarbonyl is an organovanadium compound

Mode of Action

The compound is known to undergo reduction with sodium amalgam, which gives the dianion of the tricarbonyl . This suggests that it can participate in redox reactions, potentially altering the redox state of its targets.

Preparation Methods

Cyclopentadienylvanadium tetracarbonyl can be synthesized by heating a solution of vanadocene under high pressure of carbon monoxide. The reaction conditions typically involve elevated temperatures and pressures to facilitate the formation of the desired compound

Chemical Reactions Analysis

Cyclopentadienylvanadium tetracarbonyl undergoes various chemical reactions, including:

    Reduction with sodium amalgam produces the dianion of the tricarbonyl:

    Reduction: CpV(CO)4+2NaNa2CpV(CO)3+CO\text{CpV(CO)}_4 + 2 \text{Na} \rightarrow \text{Na}_2\text{CpV(CO)}_3 + \text{CO} CpV(CO)4​+2Na→Na2​CpV(CO)3​+CO

    Protonation of the reduced salt yields dicyclopentadienyl-divanadin-pentacarbonyl:

    Protonation: Na2CpV(CO)3+2H+(C5H5)2V2(CO)5\text{Na}_2\text{CpV(CO)}_3 + 2 \text{H}^+ \rightarrow (\text{C}_5\text{H}_5)_2\text{V}_2(\text{CO})_5 Na2​CpV(CO)3​+2H+→(C5​H5​)2​V2​(CO)5​

Scientific Research Applications

Cyclopentadienylvanadium tetracarbonyl is primarily used in scientific research rather than commercial applications. Its uses include:

Comparison with Similar Compounds

Cyclopentadienylvanadium tetracarbonyl can be compared to other cyclopentadienyl metal carbonyls, such as:

These compounds share the cyclopentadienyl ligand but differ in their metal centers and the number of carbonyl ligands, leading to variations in their chemical properties and reactivity.

Properties

InChI

InChI=1S/C5H5.4CO.V/c1-2-4-5-3-1;4*1-2;/h1-5H;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFGJKDEFQAOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[V]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5O4V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153143
Record name Tetracarbonyl(.eta.5-cyclopenta-2,4-dien-1-yl)vanadium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12108-04-2
Record name Tetracarbonyl(.eta.5-cyclopenta-2,4-dien-1-yl)vanadium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetracarbonyl(η5-cyclopenta-2,4-dien-1-yl)vanadium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of Cyclopentadienylvanadium tetracarbonyl and how has it been characterized?

A1: this compound (CpV(CO)₄) consists of a central vanadium atom coordinated to a cyclopentadienyl (Cp) ring and four carbonyl (CO) ligands. [] The structure has been elucidated through X-ray crystallography, confirming a "piano stool" geometry where the Cp ring acts as the "seat" and the CO ligands as the "legs". [] While the provided abstracts lack specific spectroscopic data, infrared and Raman spectroscopy are valuable tools for characterizing metal carbonyl complexes like CpV(CO)₄. These techniques provide insights into the nature of the V-CO bonds and the overall molecular symmetry. []

Q2: How does this compound react with other molecules?

A2: Research indicates that CpV(CO)₄ readily undergoes ligand substitution reactions, particularly with Lewis bases. [] This reactivity stems from the carbonyl ligands being susceptible to replacement by other electron-donating groups. For example, studies have investigated the kinetics of CpV(CO)₄ reacting with various Lewis bases, shedding light on the mechanism and factors influencing these substitutions. [] Additionally, CpV(CO)₄ reacts with dimethyl disulfide, though the exact nature of this reaction product requires further investigation. []

Q3: Are there any known applications of this compound in catalysis?

A3: While the provided abstracts don't directly discuss catalytic applications, the reactivity of CpV(CO)₄, particularly its propensity for ligand substitution, suggests potential in this area. Metal carbonyl complexes are often used as catalysts in various organic reactions due to their ability to activate small molecules and facilitate bond formation. Further research exploring the reactivity of CpV(CO)₄ with a wider range of substrates could unveil potential catalytic applications.

Q4: What are the future directions for research on this compound ?

A4: Future research on CpV(CO)₄ can explore several avenues:

  • Detailed Spectroscopic Analysis: Obtaining comprehensive infrared and Raman spectra can provide deeper insights into the bonding and electronic structure of CpV(CO)₄. []
  • Mechanistic Studies of Ligand Substitution: Investigating the mechanisms, kinetics, and influencing factors of ligand substitution reactions can further our understanding of its reactivity. []

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